Human Muscarinic Receptor Subtype Potency: (R)-Enantiomer vs. (S)-Enantiomer and Parent Oxybutynin
In a direct comparison using human cloned muscarinic m1-m5 receptors, the (R)-enantiomer of N-desethyloxybutynin was found to be more potent than its corresponding (S)-enantiomer. Furthermore, the metabolite N-desethyloxybutynin (likely the racemate) was more potent than the parent drug oxybutynin at m1, m3, and m4 receptors. This evidence underscores the need for enantiomerically pure standards to accurately represent the most pharmacologically active species [1].
| Evidence Dimension | Potency (Ki) at Human m1, m3, m4 Muscarinic Receptors |
|---|---|
| Target Compound Data | More potent than (S)-enantiomer; Metabolite more potent than parent drug oxybutynin |
| Comparator Or Baseline | (S)-N-Desethyloxybutynin and parent drug Oxybutynin |
| Quantified Difference | The R enantiomers were more potent than their respective S enantiomers. Metabolite 2 was more potent than the parent compound 1 in the binding assay. |
| Conditions | Human cloned muscarinic m1-5 receptor binding assay using [3H]NMS as radioligand |
Why This Matters
Selection of (R)-N-Desethyl Oxybutynin Hydrochloride ensures experiments and assays target the most pharmacologically potent enantiomer, avoiding the confounding variable of the less active (S)-form.
- [1] Reitz, A. B., Gupta, S. K., Huang, Y., Parker, M. H., & Ryan, R. R. (2007). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Medicinal Chemistry, 3(6), 543-545. View Source
